3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
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Biological Activity
The compound 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This article aims to elucidate the biological activity of this specific compound through a review of available literature, including synthesis details, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O3S, with a molecular weight of approximately 394.49 g/mol. The structure features a tetrahydrobenzothieno framework which is crucial for its biological activity.
Anti-inflammatory Activity
Research has indicated that compounds with similar thieno[2,3-d]pyrimidine scaffolds exhibit significant anti-inflammatory properties. For instance:
- Mechanism : These compounds may inhibit the activation of key inflammatory pathways such as NF-κB and MAPK in macrophages. In vitro studies have shown that derivatives can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 .
- Case Study : A related compound demonstrated a dose-dependent inhibition of inflammatory cytokines in macrophages. The compound showed efficacy comparable to standard anti-inflammatory drugs like Indomethacin at concentrations around 10 µM .
Antitumor Activity
The thieno[2,3-d]pyrimidine derivatives have also been investigated for their potential antitumor effects:
- Mechanism : These compounds may induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and proliferation.
- Research Findings : Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines. The activity appears to correlate with structural modifications in the thieno-pyrimidine framework .
Antimicrobial Properties
Preliminary evaluations suggest that some thieno[2,3-d]pyrimidine compounds possess antimicrobial activity:
- Activity Spectrum : Compounds have been tested against a range of bacterial strains and fungi, showing varying degrees of effectiveness.
- Example : Certain derivatives were found to inhibit the growth of pathogenic fungi such as Aspergillus species and bacteria like Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Substituents : The presence of electron-donating groups (e.g., ethyl or nitro groups) on the aromatic rings has been linked to enhanced biological activity.
- Modification Studies : Systematic modifications at various positions on the thieno-pyrimidine ring have led to improved anti-inflammatory and cytotoxic profiles. For instance, replacing certain substituents with halogens or alkyl groups has shown promising results in enhancing potency .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-16-10-12-18(13-11-16)27-23(29)22-20-8-3-4-9-21(20)33-24(22)26(25(27)30)15-17-6-5-7-19(14-17)28(31)32/h5-7,10-14H,2-4,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSZTOWVGCNCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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